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Compound of Interest

Compound Name: Penicitide A

Cat. No.: B15574243 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical structure and definitive

stereochemistry of Penicitide A, a marine-derived polyketide natural product. The structural

elucidation and stereochemical assignment were conclusively established through its first total

synthesis, a critical achievement for further investigation into its biological activities. This

document details the key experimental methodologies and presents the corresponding

quantitative data that underpin the current structural understanding of Penicitide A.

Chemical Structure of Penicitide A
Penicitide A is a polyketide characterized by a linear structure terminating in a δ-lactone ring.

The molecule contains five stereocenters, with three hydroxyl groups and two methyl groups.[1]

The final, confirmed structure of Penicitide A is depicted below.

Chemical Structure of Penicitide A

Figure 1. Chemical Structure of Penicitide A.

The IUPAC name for the confirmed structure of Penicitide A is (3R,5R)-3-hydroxy-5-

((2S,4R,6R)-2,4-dimethyl-6-hydroxyundecyl)dihydrofuran-2(3H)-one.
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The initial isolation of Penicitide A left the stereochemistry of the C-10 and C-12 centers

undetermined. The total synthesis of Penicitide A was instrumental in assigning these

unknown stereocenters and also in confirming the absolute configurations of the C-3 and C-5

stereocenters.[1]

The stereochemical configuration of the five chiral centers was determined to be:

C-3:R

C-5:R

C-10:S

C-12:R

C-15:R

This was achieved through a convergent synthetic strategy that allowed for the preparation of

various stereoisomers, with the spectroscopic data of the final synthetic product matching that

of the natural product.[1]

Quantitative Spectroscopic Data
The structural elucidation of Penicitide A was heavily reliant on Nuclear Magnetic Resonance

(NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR data for the

synthetic Penicitide A, which is consistent with the natural product.

Table 1: ¹H NMR Spectroscopic Data for Penicitide A (500 MHz, CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

3 4.35 m

4a 1.95 m

4b 1.78 m

5 4.52 m

6a 1.65 m

6b 1.52 m

7-9, 11, 13-14 (CH₂,

CH)
1.15-1.45 m

10 1.58 m

12 1.68 m

15 3.78 m

16 (CH₃) 1.18 d 6.5

17 (CH₃) 0.85 d 6.6

18 (CH₃) 0.88 d 6.8

Table 2: ¹³C NMR Spectroscopic Data for Penicitide A (125 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm)

1 175.4

2 42.8

3 68.2

4 39.5

5 77.8

6 36.4

7 25.2

8 36.8

9 27.5

10 33.1

11 43.1

12 31.5

13 40.2

14 29.8

15 68.0

16 23.5

17 19.8

18 17.5

Experimental Protocols
The successful synthesis and stereochemical assignment of Penicitide A involved several key

chemical reactions and analytical methods.
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A convergent approach was employed for the total synthesis of Penicitide A. This involved the

synthesis of two key fragments, which were then coupled and further elaborated to yield the

final natural product. The key reactions included:

Horner-Wadsworth-Emmons (HWE) Olefination: This reaction was used to form a key

carbon-carbon double bond in one of the fragments.

Evans Methylation: This diastereoselective alkylation was crucial for setting the

stereochemistry of the methyl-bearing stereocenters.

Crimmins Acetate Aldol Reaction: This reaction was employed to construct a key

stereocenter bearing a hydroxyl group.

The overall workflow for the synthesis can be visualized as a logical progression of coupling

key fragments and subsequent chemical transformations.
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Fragment A Synthesis Fragment B Synthesis
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Penicitide A
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Synthetic workflow for Penicitide A.
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Stereochemical Determination: The Modified Mosher's
Ester Method
The absolute stereochemistry of a key secondary alcohol intermediate was determined using

the modified Mosher's ester method. This NMR-based technique allows for the assignment of

the absolute configuration of chiral alcohols.

Protocol:

Esterification: The chiral alcohol of interest is reacted separately with the (R)- and (S)-

enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride to form the

corresponding diastereomeric Mosher's esters.

¹H NMR Analysis: The ¹H NMR spectra of both diastereomeric esters are recorded.

Chemical Shift Comparison: The chemical shifts of protons located on either side of the

newly formed ester linkage are compared between the two spectra.

Configuration Assignment: A systematic difference in chemical shifts (Δδ = δS - δR) is

observed. Protons on one side of the ester will be shielded (negative Δδ), while those on the

other side will be deshielded (positive Δδ). This pattern allows for the unambiguous

assignment of the absolute configuration of the alcohol.

The logical flow of this analytical method is outlined below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chiral Alcohol
(Unknown Configuration)

React with (R)-MTPA-Cl React with (S)-MTPA-Cl

(R)-Mosher's Ester (S)-Mosher's Ester

Record ¹H NMR Spectra

Compare Chemical Shifts
(Δδ = δS - δR)

Assign Absolute Configuration

Click to download full resolution via product page

Mosher's ester analysis workflow.

Conclusion
The total synthesis of Penicitide A has been a pivotal achievement, providing a definitive

answer to its complete chemical structure and stereochemistry. This foundational knowledge is
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indispensable for the scientific community, particularly for researchers in drug discovery and

development who are interested in the biological potential of this marine natural product. The

detailed spectroscopic data and experimental protocols provided herein serve as a

comprehensive resource for future studies on Penicitide A and its analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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